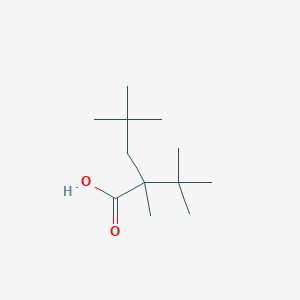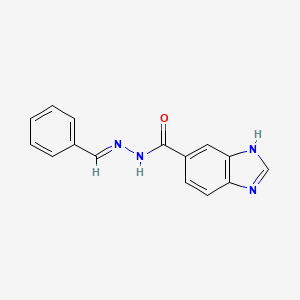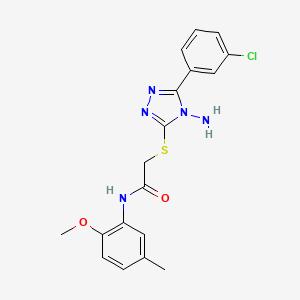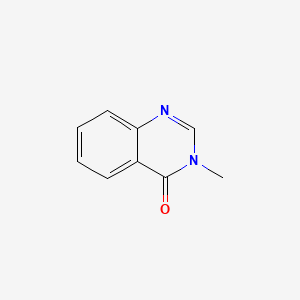
4(3H)-Quinazolinone, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 3-methyl- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The classical method involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. For 4(3H)-Quinazolinone, 3-methyl-, the synthesis typically starts with 2-aminobenzoic acid, which undergoes cyclization with formamide under acidic conditions to form the quinazolinone core.
Modern Methods: Recent advancements include the use of microwave-assisted synthesis and catalytic methods to improve yield and reduce reaction time. For instance, using a palladium-catalyzed reaction can facilitate the formation of the quinazolinone ring under milder conditions.
Industrial Production Methods: Industrial production often involves optimizing the classical synthesis route for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
Types of Reactions:
Oxidation: 4(3H)-Quinazolinone, 3-methyl- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazolinone. Sodium borohydride is a commonly used reducing agent.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Reagents such as alkyl halides and acyl chlorides are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Dihydroquinazolinone.
Substitution: N-substituted quinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
4(3H)-Quinazolinone, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor, particularly for enzymes involved in cancer and inflammatory diseases.
Medicine: Due to its biological activity, it is being studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.
Vergleich Mit ähnlichen Verbindungen
4(3H)-Quinazolinone: The parent compound without the methyl group.
2-Methyl-4(3H)-Quinazolinone: Another methylated derivative with the methyl group at a different position.
6-Methyl-4(3H)-Quinazolinone: A derivative with the methyl group at the 6-position.
Comparison:
Uniqueness: The 3-methyl derivative is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to the parent compound, the 3-methyl derivative may have enhanced stability and different pharmacokinetic properties.
Biological Activity: The position of the methyl group can significantly impact the compound’s interaction with biological targets. For example, the 3-methyl derivative may have different enzyme inhibition profiles compared to the 2-methyl or 6-methyl derivatives.
Eigenschaften
CAS-Nummer |
2436-66-0 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-methylquinazolin-4-one |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-8-5-3-2-4-7(8)9(11)12/h2-6H,1H3 |
InChI-Schlüssel |
FJVAQPINJBFBLI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


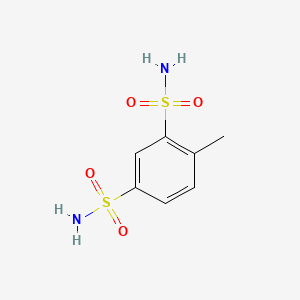

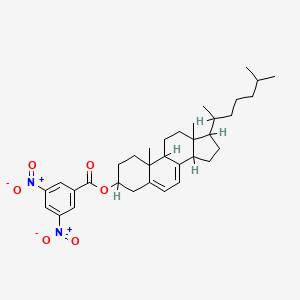
![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
![3-{4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005707.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12005710.png)
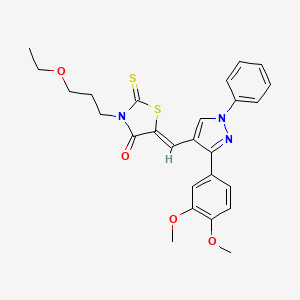

![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)
